Lenalidomide impurity 13
Overview
Description
Lenalidomide impurity 13 is a compound with the molecular formula C13H13N3O6 . It is related to Lenalidomide, a thalidomide derivative used for the treatment of blood cancer (multiple myeloma) and other conditions .
Synthesis Analysis
The synthesis of lenalidomide nitro precursor, which is helpful in the production of active pharmaceutical ingredients of the anticancer drug lenalidomide, has been investigated . The cyclization of methyl 2- (bromomethyl)-3-nitrobenzoate (I) with 3-aminopiperidine-2,6-dione hydrochloride (II) was performed to prepare (3RS)-3- (7-nitro-3-oxo-1H-isoindol-2-yl) piperidine-2,6-dione (III) as lenalidomide nitro precursor .Scientific Research Applications
Clinical Pharmacokinetics and Pharmacodynamics
Lenalidomide is rapidly and highly absorbed under fasting conditions, with food affecting its absorption. It undergoes chiral inversion, hydroxylation, and non-enzymatic hydrolysis, with a significant portion excreted as unchanged drug in urine. Its pharmacokinetics are consistent across patient populations, indicating its predictable behavior in different hematologic malignancies. Renal function is a critical factor affecting plasma exposure, highlighting the importance of dose adjustment in patients with renal impairment (Chen, Zhou, & Palmisano, 2016).
Therapeutic Potential in Myelodysplastic Syndromes
Lenalidomide demonstrates significant efficacy in myelodysplastic syndromes (MDS), particularly in patients with deletion 5q chromosomal abnormalities. It results in erythroid and cytogenetic responses, with a mechanism of action that includes suppression of the ineffective del(5q) clone and promotion of effective erythropoiesis in non-del(5q) MDS progenitors (List, Baker, Green, & Bellamy, 2006).
Mechanism of Action and Safety in Multiple Myeloma and Myelodysplastic Syndromes
Lenalidomide's mechanism of action is complex, involving immunomodulatory effects, direct anti-cancer activity, and influence on the tumor microenvironment. It is effective and generally well-tolerated in the treatment of multiple myeloma (MM) and low/intermediate-1-risk MDS. The adverse events, including neutropenia and thrombocytopenia, occur early during treatment and are manageable, supporting its use for long-term management in MM and MDS (Palumbo, Freeman, Weiss, & Fenaux, 2012).
Efficacy in Hematologic Malignancies Beyond MDS
Lenalidomide's application extends beyond MDS, showing promise in other hematologic malignancies like chronic lymphocytic leukemia (CLL), follicular lymphoma, and mantle cell lymphoma. Its unique action mechanism, involving immunomodulation and direct tumor cytotoxicity, positions it as a versatile agent in the treatment of these diseases. Its efficacy in combination with other therapeutic agents, such as rituximab, further underscores its potential in a broader therapeutic context (Ferrajoli et al., 2007).
Mechanism of Action
Target of Action
Lenalidomide, the parent compound of Lenalidomide impurity 13, primarily targets a protein called cereblon . Cereblon is part of an E3 ubiquitin ligase complex, which plays a crucial role in the ubiquitin-proteasome system, a system responsible for protein degradation . The interaction between lenalidomide and cereblon has been associated with the antitumor and immunomodulatory properties of lenalidomide .
Mode of Action
Lenalidomide binds to cereblon, modulating its downstream effects . This binding changes the targets of the ligase complex , leading to increased ubiquitination and subsequent degradation of specific proteins . The proteins affected include transcription factors such as Ikaros (IKZF1) and Aiolos (IKZF3) .
Biochemical Pathways
The binding of lenalidomide to cereblon leads to the degradation of IKZF1 and IKZF3 . These transcription factors are crucial for the survival and function of multiple myeloma cells . Their degradation disrupts the cellular processes in these cancer cells, leading to cell death .
Pharmacokinetics
Oral lenalidomide is rapidly and highly absorbed, with more than 90% of the dose absorbed under fasting conditions . Food affects oral absorption, reducing the area under the concentration–time curve (AUC) by 20% and the maximum concentration (Cmax) by 50% . Approximately 82% of an oral dose is excreted as lenalidomide in urine within 24 hours .
Result of Action
The result of lenalidomide’s action is the disruption of cellular processes in cancer cells, leading to cell death . This is primarily achieved through the degradation of the transcription factors IKZF1 and IKZF3, which are crucial for the survival and function of multiple myeloma cells .
Action Environment
The action of lenalidomide can be influenced by various environmental factors. For instance, food intake can affect the absorption of the drug, reducing its bioavailability . Additionally, renal function is an important factor affecting lenalidomide plasma exposure . Therefore, the starting dose of lenalidomide must be adjusted according to renal function .
Biochemical Analysis
Biochemical Properties
Lenalidomide Impurity 13, like its parent compound Lenalidomide, may interact with various enzymes, proteins, and other biomolecules. Lenalidomide is known to function as a molecular glue, inducing 26S proteasomal degradation of neosubstrates by hijacking E3 ubiquitin ligase CRL4CRBN via interactions between Lenalidomide and cereblon .
Cellular Effects
Lenalidomide is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Lenalidomide is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
A stability-indicating RP-HPLC method has been developed for the quantitative analysis of Lenalidomide and its degradation products .
Dosage Effects in Animal Models
Lenalidomide is known to have extraordinary medical activity in the treatment of Myelodysplastic Syndrome .
Metabolic Pathways
Lenalidomide is known to interact with various enzymes and cofactors .
Transport and Distribution
Lenalidomide is known to interact with various transporters and binding proteins .
Subcellular Localization
Lenalidomide is known to interact with various targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
5-amino-2-(7-nitro-3-oxo-1H-isoindol-2-yl)-5-oxopentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O6/c14-11(17)5-4-10(13(19)20)15-6-8-7(12(15)18)2-1-3-9(8)16(21)22/h1-3,10H,4-6H2,(H2,14,17)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXSMBGQHOFVJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2[N+](=O)[O-])C(=O)N1C(CCC(=O)N)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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